2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile
Overview
Description
This compound is a biphenyl derivative with a nitrile group and a boronic ester group. The boronic ester group is often used in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . Fluorine-containing compounds are also widely used in medicine due to their high biological activity, strong stability, and drug resistance .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often obtained through substitution reactions . For instance, a related compound, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, was synthesized through a two-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like FTIR, NMR, MS, and X-ray diffraction . Density functional theory (DFT) is often applied to calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
Boronic ester compounds are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using techniques like X-ray diffraction . DFT is often used to study the molecular electrostatic potential and frontier molecular orbitals, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties .Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound 2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile is of significant interest in the field of organic synthesis and structural analysis. Research efforts have led to the development of boric acid ester intermediates with benzene rings through a three-step substitution reaction. The structural confirmation of these compounds has been achieved through FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational and molecular structure analyses have been conducted using density functional theory (DFT), comparing the DFT optimized structures with crystal structures determined by single crystal X-ray diffraction. These studies have also explored the molecular electrostatic potential and frontier molecular orbitals of the compounds, revealing some of their physicochemical properties (Huang et al., 2021).
Advanced Material Applications
The use of this compound extends to the synthesis of advanced materials. For instance, its derivatives have been employed in the creation of novel bifluorene-based conjugated systems through Suzuki cross-coupling reactions. These systems demonstrate significant shifts in optical properties due to the presence of electron-donating or withdrawing groups, affecting their HOMO–LUMO energy levels. This adjustment in optical properties has implications for their use in electronic and photonic devices (Grisorio et al., 2006).
Polymer Science and Nanotechnology
The compound has also found applications in polymer science and nanotechnology. For example, Suzuki-Miyaura polycondensation of related boronic esters in aqueous miniemulsion has been used to produce colloidally stable nanoparticles of polyfluorene. These particles show promise for the development of hybrid nanoparticles with nonaggregated quantum dots, indicating potential applications in optoelectronic devices and fluorescent labeling (Negele et al., 2012).
Fluorescent Probing and Imaging
Another fascinating application is in the design of facile fluorescent probes for tracing hydrogen peroxide (H2O2) in biological systems. By modifying related compounds with specific groups, researchers have created probes like BPN-TOB, which exhibits a low detection limit, fast response time, low cytotoxicity, a mega Stokes shift, and significant fluorescence enhancement upon detection of H2O2. Such probes are crucial for monitoring oxidative stress in cells and have been successfully used for imaging in live cells and zebrafish (Hou et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-fluoro-2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BF2NO2/c1-18(2)19(3,4)25-20(24-18)13-5-8-17(22)16(10-13)15-7-6-14(21)9-12(15)11-23/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYURMPXMJCPFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3=C(C=C(C=C3)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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